Piridronic acid

Descripción

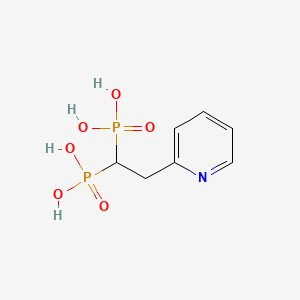

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

75755-07-6 |

|---|---|

Fórmula molecular |

C7H11NO6P2 |

Peso molecular |

267.11 g/mol |

Nombre IUPAC |

(1-phosphono-2-pyridin-2-ylethyl)phosphonic acid |

InChI |

InChI=1S/C7H11NO6P2/c9-15(10,11)7(16(12,13)14)5-6-3-1-2-4-8-6/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14) |

Clave InChI |

NGMZSXZBZNXBGX-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)CC(P(=O)(O)O)P(=O)(O)O |

SMILES canónico |

C1=CC=NC(=C1)CC(P(=O)(O)O)P(=O)(O)O |

Otros números CAS |

75755-07-6 |

Sinónimos |

2-(2-pyridyl)ethylidine-1,1-bisphosphonate 2-(2-pyridyl)ethylidine-1,1-bisphosphonate, monosodium salt 2-(2-pyridyl)ethylidine-1,1-bisphosphonate, x sodium salt 2-PEBP NE 97221 NE-97221 piridronate sodium |

Origen del producto |

United States |

Molecular and Biochemical Pharmacology of Piridronic Acid

Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

The primary molecular target of piridronic acid and other nitrogen-containing bisphosphonates (N-BPs) is farnesyl pyrophosphate synthase (FPPS). nih.govnih.gov This enzyme plays a pivotal role in the mevalonate (B85504) pathway, which is responsible for the synthesis of isoprenoids. nih.govmcgill.ca By inhibiting FPPS, this compound triggers a cascade of intracellular events that ultimately disrupt key cellular functions.

Enzymatic Inhibition Kinetics and Molecular Interactions of this compound with FPPS

This compound functions as a potent inhibitor of FPPS. nih.gov The inhibition of FPPS by N-BPs like this compound is a complex, time-dependent process. nih.govacs.org It involves an initial, rapid, and reversible competitive inhibition with respect to the enzyme's natural substrate, geranyl pyrophosphate (GPP). nih.gov This is followed by a slower, time-dependent inhibition that results in a more tightly bound enzyme-inhibitor complex. nih.govacs.org This two-stage inhibition mechanism is characterized by an initial inhibition constant (Ki) and a final, isomerized inhibition constant (Ki*), which reflects the formation of a more stable complex. nih.gov The tendency of the enzyme to remain in this inhibited state is described by the isomerization constant (Kisom). nih.gov

While specific Ki values for this compound are not extensively reported in the available literature, the inhibitory activity of bisphosphonates is well-documented. For instance, zoledronate and risedronate are highly potent inhibitors of human FPPS, with Ki values in the nanomolar range. nih.gov The potency of these compounds is closely linked to their ability to induce and maintain the isomerized, inhibited state of the enzyme. acs.org

Structural Biology of FPPS and this compound Binding Mechanisms

The binding of N-BPs, including by inference this compound, to FPPS occurs at the GPP binding site of the enzyme. nih.gov X-ray crystallography studies of FPPS in complex with various N-BPs have revealed the critical molecular interactions that govern this inhibition. rcsb.org The phosphonate (B1237965) groups of the bisphosphonate molecule coordinate with magnesium ions, which are also essential for the binding of the natural pyrophosphate substrates. nih.gov

Comparative Analysis of FPPS Inhibition Potency Among Bisphosphonates

The inhibitory potency of bisphosphonates against FPPS varies significantly depending on the structure of their side chain. This potency is often correlated with their in vivo antiresorptive efficacy.

| Bisphosphonate | Initial IC50 (nM) | Final IC50 (nM) |

| Zoledronate | 365.6 | 4.1 |

| Risedronate | 681.4 | 5.7 |

| Ibandronate | 1000 | 25 |

| Alendronate | 2249 | 260.0 |

| Pamidronate | 1932 | 353.2 |

Table 1: Comparative IC50 Values for the Inhibition of Human FPPS by Various Bisphosphonates. This table presents the 50% inhibitory concentrations (IC50) for several clinically used nitrogen-containing bisphosphonates, both at the initial time point and after a 10-minute preincubation period, which allows for the formation of the more stable isomerized enzyme-inhibitor complex. Data sourced from acs.orgacs.org.

As the table demonstrates, zoledronate and risedronate are among the most potent inhibitors of FPPS, exhibiting a significant increase in potency after preincubation. acs.org This highlights the importance of the time-dependent nature of the inhibition.

Impact on the Mevalonate Pathway and Isoprenoid Biosynthesis

The inhibition of FPPS by this compound creates a significant bottleneck in the mevalonate pathway. nih.govmcgill.ca This pathway is the sole source for the synthesis of isoprenoid precursors in animal cells. nih.gov

Disruption of Isoprenoid Metabolite Production (e.g., Farnesyl Pyrophosphate, Geranylgeranyl Pyrophosphate)

FPPS catalyzes the synthesis of farnesyl pyrophosphate (FPP) from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mcgill.canih.gov FPP is a crucial 15-carbon isoprenoid that serves as a precursor for the synthesis of various essential molecules. Furthermore, FPP can be converted to the 20-carbon geranylgeranyl pyrophosphate (GGPP). frontiersin.org

By blocking FPPS, this compound effectively depletes the intracellular pools of both FPP and GGPP. nih.gov This disruption of isoprenoid metabolite production is the central mechanism through which this compound exerts its downstream cellular effects.

Consequences for Protein Prenylation (Farnesylation and Geranylgeranylation)

FPP and GGPP are essential lipid donors for a post-translational modification process known as protein prenylation. mcgill.canih.gov This process involves the covalent attachment of either a farnesyl group (farnesylation) or a geranylgeranyl group (geranylgeranylation) to cysteine residues within specific protein sequences, most commonly the C-terminal CAAX motif. nih.gov

Prenylation is critical for the proper localization and function of a large number of proteins, particularly small GTPases from the Ras and Rho families. nih.govnih.gov These proteins act as molecular switches in a wide array of cellular signaling pathways that regulate processes such as cell growth, differentiation, cytoskeletal organization, and vesicular trafficking. frontiersin.orgresearchgate.net The attachment of the hydrophobic isoprenoid tail anchors these signaling proteins to cellular membranes, a prerequisite for their biological activity. nih.gov

The this compound-induced depletion of FPP and GGPP leads to a failure of protein prenylation. nih.gov As a consequence, small GTPases like Ras and Rho cannot be appropriately modified and are unable to localize to their sites of action at the cell membrane. researchgate.netplos.org This effectively abrogates their signaling functions, leading to the ultimate pharmacological effects of this compound.

Modulation of Downstream Signaling Cascades Affected by Prenylated Proteins

The inhibition of FPPS by this compound leads to a reduction in the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov These molecules are vital for the prenylation of small GTP-binding proteins such as Ras, Rho, and Rac. nih.govnih.gov Prenylation is a crucial lipid modification that anchors these proteins to cell membranes, enabling their participation in various signaling cascades that control essential cellular functions. nih.gov

By preventing the farnesylation and geranylgeranylation of these proteins, this compound effectively disrupts their normal function. nih.gov This disruption of downstream signaling pathways is central to the pharmacological effects of the compound, particularly in bone metabolism. The impaired function of these key signaling proteins ultimately leads to the induction of apoptosis (programmed cell death) in osteoclasts, the cells responsible for bone resorption. nih.govnih.gov

Cellular and Subcellular Pharmacodynamics

The effects of this compound are most prominently observed in osteoclasts due to their high rate of bone turnover and dependence on the mevalonate pathway.

Effects on Osteoclast Function and Viability in Bone Cell Cultures

Inhibition of Osteoclast Differentiation and Maturation

Osteoclast differentiation is a complex process regulated by various signaling pathways. mednexus.org Key transcription factors, such as nuclear factor of activated T-cells cytoplasmic 1 (NFATc1), are essential for the development of mature, multinucleated osteoclasts from their precursors. frontiersin.orgmdpi.commdpi.com The signaling cascades that lead to the activation of these transcription factors are dependent on the proper function of prenylated proteins. nih.gov

Research has shown that the inhibition of protein prenylation can suppress the expression of crucial osteoclast marker genes. mdpi.com By disrupting the function of small GTPases, this compound interferes with the signaling pathways necessary for the differentiation and maturation of osteoclasts, thereby reducing the population of functional bone-resorbing cells. nih.govjmb.or.kr

Alterations in Osteoclast Adhesion and Cytoskeletal Dynamics

The ability of osteoclasts to resorb bone is critically dependent on their adhesion to the bone matrix and the formation of a specialized, actin-rich structure known as the sealing zone. nih.govnih.govresearchgate.net The organization of the actin cytoskeleton and the establishment of adhesion structures are controlled by Rho family GTPases. nih.gov

By inhibiting the prenylation of these GTPases, this compound disrupts the formation and maintenance of the sealing zone. nih.gov This leads to altered osteoclast morphology and a diminished capacity for bone resorption. The degradation of focal adhesion proteins has been observed during apoptosis, further contributing to the detachment of osteoclasts from the bone surface and the cessation of resorption. nih.gov

Broader Cellular Interactions and Responses

While the primary target of this compound is the osteoclast, the fundamental nature of the mevalonate pathway means that other cell types can also be affected. The inhibition of FPPS and the subsequent disruption of protein prenylation are mechanisms that are not exclusive to osteoclasts. nih.gov However, the high affinity of bisphosphonates for the bone mineral matrix concentrates their effects within the skeletal system. nih.gov

The intricate network of cellular communication involves numerous signaling mediators. nih.gov The disruption of key signaling proteins in one cell type can potentially have downstream effects on neighboring cells. However, the specific broader cellular interactions and responses resulting from this compound treatment beyond its direct effects on osteoclasts are an area that warrants further investigation.

Interactive Data Table: Research Findings on this compound and Related Mechanisms

| Finding | Primary Compound(s) Studied | Key Pathway/Process Affected | Observed Effect | Reference |

| Inhibition of Farnesyl Pyrophosphate Synthase | This compound, other N-BPs | Mevalonate Pathway | Prevents protein prenylation, leading to osteoclast apoptosis. | nih.govncats.ionih.gov |

| Inhibition of Osteoclast Differentiation | Phillyrin, PSTP-3,5-Me | RANKL-induced signaling, NFATc1 activation | Suppression of osteoclast formation and maturation. | frontiersin.orgmdpi.com |

| Induction of Osteoclast Apoptosis | This compound, LXR agonists | GTPase signaling, Cholesterol efflux | Increased programmed cell death in osteoclasts. | nih.govmdpi.comncats.io |

| Alteration of Cytoskeletal Dynamics | This compound, CD82 deletion | Rho GTPase function, Actin assembly | Disruption of sealing zone formation and osteoclast adhesion. | nih.govnih.gov |

Influence on Immune Cell Subsets (e.g., Gamma Delta T cells, Dendritic Cells) in Preclinical Models

While direct preclinical studies on this compound are limited, its pharmacological activity can be inferred from the well-documented effects of the N-BP class on immune cells, particularly gamma delta (γδ) T cells and the accessory cells that activate them.

Gamma Delta (γδ) T Cells: Nitrogen-containing bisphosphonates, as a class, are potent indirect activators of the Vγ9Vδ2 T cell subset, which constitutes the majority of circulating γδ T cells in humans. explorationpub.com The activation is not caused by the drug itself binding to the γδ T cell receptor. Instead, it is a consequence of FPPS inhibition within other cells, such as monocytes or tumor cells. researchgate.netaai.orgimmunologyresearchjournal.com

The inhibition of FPPS leads to the intracellular accumulation of its substrate, isopentenyl pyrophosphate (IPP). researchgate.netexplorationpub.comfrontiersin.org IPP is a potent phosphoantigen that can be recognized by Vγ9Vδ2 T cells. This recognition is mediated by butyrophilin subfamily 3 member A1 (BTN3A1), a cell surface molecule that binds intracellular IPP and undergoes a conformational change, triggering the activation of the γδ T cell receptor. researchgate.net

Once activated, Vγ9Vδ2 T cells undergo proliferation and exert powerful anti-tumor functions. These include the secretion of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and direct cytotoxicity against a wide array of tumor cells in a major histocompatibility complex (MHC)-unrestricted manner. immunologyresearchjournal.comexplorationpub.com

Dendritic Cells (DCs): Dendritic cells are pivotal antigen-presenting cells that orchestrate adaptive immune responses. mdpi.com The influence of this compound on DCs is likely indirect, mediated through the activation of other immune cells. For instance, IFN-γ produced by activated γδ T cells can promote the maturation and function of DCs. researchgate.net Mature DCs are more effective at priming naïve T cells and inducing robust anti-tumor CD8+ T cell responses. mdpi.comfrontiersin.org Furthermore, some studies suggest that monocytes, which are precursors to a subset of DCs and are critical accessory cells for γδ T cell activation by N-BPs, can be directly affected by these drugs. aai.org Zoledronate, another N-BP, was shown to cause stress in monocytes, leading to the release of the cytokine IL-18, which further enhances γδ T cell activation and expansion. aai.org

Table 1: Influence of Nitrogen-Containing Bisphosphonates (N-BPs) on Immune Cell Subsets in Preclinical Models

| Immune Cell Subset | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|

| Vγ9Vδ2 T Cells | Indirect activation, proliferation, and enhanced anti-tumor cytotoxicity. | Inhibition of FPPS in accessory cells (e.g., monocytes) leads to accumulation of the phosphoantigen IPP, which is presented via BTN3A1 to the γδ T cell receptor. | researchgate.netexplorationpub.comfrontiersin.org |

| Monocytes (Accessory Cells) | Serve as accessory cells for γδ T cell activation through IPP accumulation. May also release costimulatory cytokines like IL-18 upon N-BP-induced stress. | Inhibition of the mevalonate pathway by N-BPs. | aai.orgimmunologyresearchjournal.com |

| Dendritic Cells (DCs) | Potential for enhanced maturation and antigen-presenting function. | Indirectly stimulated by cytokines (e.g., IFN-γ, TNF-α) released from N-BP-activated γδ T cells. | explorationpub.comresearchgate.net |

Modulation of Tumor Cell Growth and Survival in In Vitro Systems

Nitrogen-containing bisphosphonates, including this compound, exert direct anti-tumor effects on a variety of cancer cell lines in vitro. pnas.orgauajournals.orgspandidos-publications.com These effects are largely attributed to the inhibition of FPPS within the tumor cells themselves.

The disruption of the mevalonate pathway prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). spandidos-publications.com These isoprenoid lipids are essential for a post-translational modification process called protein prenylation. Prenylation involves the covalent attachment of farnesyl or geranylgeranyl moieties to small GTP-binding proteins, such as those in the Ras, Rho, and Rab families. This modification is critical for the proper membrane localization and function of these proteins, which are key regulators of cell signaling pathways that control cell proliferation, survival, apoptosis, and migration. auajournals.orgspandidos-publications.comresearchgate.net

In vitro studies with various N-BPs have demonstrated several anti-cancer outcomes:

Inhibition of Cell Viability and Proliferation: N-BPs decrease the viability of numerous cancer cell lines in a concentration-dependent manner. pnas.orgauajournals.org For example, zoledronic acid has shown potent anti-proliferative effects against glioblastoma, breast cancer, and prostate cancer cells. auajournals.orgresearchgate.net

Induction of Apoptosis: By disrupting essential signaling pathways, N-BPs can trigger programmed cell death (apoptosis) in cancer cells. This has been observed in prostate cancer and osteosarcoma cell lines. auajournals.orgspandidos-publications.com

Cell Cycle Arrest: Some studies report that N-BPs can cause cancer cells to arrest in the G1 phase of the cell cycle, preventing them from proceeding to DNA synthesis and division. spandidos-publications.com

While specific IC50 values for this compound are not widely published, the effects are consistent across the N-BP class, with potencies varying between different compounds and cell lines. pnas.orgauajournals.org

Table 2: In Vitro Effects of Nitrogen-Containing Bisphosphonates (N-BPs) on Tumor Cell Lines

| Cancer Type | Cell Line(s) | N-BP Studied | Observed Effects | Reference |

|---|---|---|---|---|

| Prostate Cancer | LNCaP, PC3, DU145 | Zoledronic Acid, Pamidronate | Decreased cell viability, induction of apoptosis, impaired Ras membrane localization. | auajournals.org |

| Breast Cancer | MB231, MDA-MD-431 | Zoledronic Acid, Risedronate | Inhibited cell viability, anti-proliferative effects. | pnas.orgresearchgate.net |

| Lung Cancer | HCC827, H3255, H1666 | Zoledronic Acid, Risedronate, Alendronate | Inhibited cell viability in HER-driven cancer cells. | pnas.org |

| Osteosarcoma | MG-63 | Zoledronic Acid | Reduced cell viability, induced apoptosis, G1 cell cycle arrest, upregulated OPG expression. | spandidos-publications.com |

| Glioblastoma | U87, U251 | Zoledronic Acid | Potent anti-proliferative effects, induction of cell cycle arrest. | researchgate.net |

| Colon Cancer | SW480 | Risedronate, Alendronate | Inhibited cell viability. | pnas.org |

Impact on Other Mammalian Cell Lines and Primary Cell Cultures

The pharmacological effects of this compound and other N-BPs extend to non-tumor mammalian cells, most notably osteoclasts.

Osteoclasts: Osteoclasts are large, multinucleated cells responsible for bone resorption. They are the primary therapeutic target of this compound for the treatment of bone disorders. google.comncats.io Similar to the effect in tumor cells, N-BPs inhibit FPPS in osteoclasts, disrupting the prenylation of proteins essential for maintaining the osteoclast cytoskeleton and resorptive function. spandidos-publications.com This ultimately leads to osteoclast apoptosis, a reduction in bone resorption, and stabilization of the bone matrix. ncats.ionih.gov In vitro studies show that these compounds inhibit osteoclast differentiation and the formation of the F-actin ring, a critical structure for bone resorption. dovepress.com

Other Cell Types: The impact of N-BPs has been evaluated in other cell types in vitro, often in the context of understanding off-target effects or exploring new therapeutic applications.

Periodontal Cells: Studies using zoledronate have shown that high concentrations (e.g., 100μM) can be toxic to human gingival fibroblasts and periodontal ligament cells in culture. nih.gov

Epithelial Cells: The effect on epithelial cells is less clear. Some research suggests that certain retinoids can be cytotoxic to epithelial cells and fibroblasts at high concentrations. nih.gov A patent has mentioned the use of this compound on human epithelial cells that synthesize collagen, suggesting a potential modulatory role. mdpi.com Cell lines like Caco-2, derived from human colorectal adenocarcinoma, are standard models for studying the intestinal epithelial barrier, but specific studies with this compound are not prominent. pan.olsztyn.plprodigest.eu

Fibroblasts: As with epithelial cells, high concentrations of some agents can be toxic to fibroblasts in culture. nih.gov

Table 3: Impact of Nitrogen-Containing Bisphosphonates (N-BPs) on Other Mammalian Cell Cultures

| Cell Type | In Vitro Model | Observed Effects | Mechanism | Reference |

|---|---|---|---|---|

| Osteoclasts | Primary murine or human cultures | Inhibition of differentiation, disruption of F-actin ring, induction of apoptosis, reduced bone resorption. | Inhibition of FPPS, leading to disruption of protein prenylation and cytoskeletal function. | spandidos-publications.comnih.govdovepress.com |

| Gingival Fibroblasts | Primary human cultures | Cytotoxicity observed at high concentrations (e.g., 100μM Zoledronate). | Likely related to inhibition of the mevalonate pathway, which is essential for general cell survival. | nih.gov |

| Periodontal Ligament Cells | Primary human cultures | Cytotoxicity observed at high concentrations (e.g., 100μM Zoledronate). | Inhibition of essential cellular processes via the mevalonate pathway. | nih.gov |

| Epithelial Cells | Human epithelial cell cultures | Mentioned for use on collagen-synthesizing epithelial cells. | Not specified. | mdpi.com |

Preclinical Investigation Paradigms of Piridronic Acid

In Vitro Experimental Models

In vitro models are indispensable for dissecting the specific cellular and molecular effects of Piridronic acid in a controlled environment. These assays allow for detailed examination of the compound's direct impact on bone cells and related biochemical pathways.

Bone Resorption Assays Utilizing Osteoclast-like Cells

To evaluate the primary anti-resorptive function of this compound, in vitro bone resorption assays are employed. These assays typically use osteoclast-like cells, which can be generated from various sources, including murine macrophage cell lines (e.g., RAW 264.7) or primary bone marrow monocytes, stimulated with factors like Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF). dovepress.comaging-us.com

The functional capacity of these mature osteoclasts to resorb bone is then quantified. A common method involves seeding the osteoclast-like cells onto a resorbable substrate, such as dentine slices, bone slices, or plates coated with a synthetic calcium phosphate (B84403) (CaP) matrix. researchgate.netcosmobiousa.com After a set culture period in the presence or absence of this compound, the cells are removed, and the surface is analyzed. The extent of resorption is measured by visualizing and quantifying the "pits" or lacunae formed by the osteoclasts. researchgate.net Another approach uses fluorescently labeled calcium phosphate-coated plates, where the amount of fluorescence released into the culture medium is proportional to the resorption activity. cosmobiousa.com

Studies on bisphosphonates demonstrate that these compounds directly inhibit the bone-resorbing activity of osteoclasts in vitro. nih.gov this compound is expected to show a dose-dependent inhibition of pit formation in such assays, reflecting its potency in suppressing osteoclast function. google.com

Table 1: Representative Data from an In Vitro Bone Resorption Pit Assay This table illustrates the typical results obtained when testing an anti-resorptive agent like this compound. Data is hypothetical and based on established effects of similar bisphosphonates.

Gene Expression and Proteomic Profiling in Stimulated Cell Systems

To understand the molecular underpinnings of this compound's effects, researchers analyze its impact on gene expression and protein profiles within relevant cell systems. These techniques can reveal which signaling pathways and cellular functions are modulated by the compound.

Gene Expression Analysis: Techniques like quantitative real-time polymerase chain reaction (qRT-PCR) and RNA sequencing are used to measure changes in the expression of genes critical for osteoclast differentiation and function. nih.govelifesciences.org Key target genes include NFATc1 (a master regulator of osteoclastogenesis), Acp5 (encoding Tartrate-Resistant Acid Phosphatase, TRAP), Ctsk (encoding Cathepsin K, a key bone matrix-degrading protease), and members of the STAT signaling pathway. frontiersin.orgnih.govfrontiersin.org Treatment with an effective anti-resorptive agent like this compound would be expected to downregulate the expression of these critical osteoclastogenic genes. mdpi.com

Proteomic Profiling: Mass spectrometry-based proteomics allows for the large-scale, quantitative analysis of the entire protein complement (proteome) of cells. aging-us.combiorxiv.org This powerful approach can identify changes in protein abundance and post-translational modifications that occur in osteoclasts or other cells following treatment with this compound. biorxiv.org Such studies can provide a comprehensive view of the altered cellular processes, confirming downstream effects of farnesyl pyrophosphate synthase inhibition and potentially uncovering novel mechanisms of action. aging-us.com

High-Throughput Screening Methodologies for Mechanistic Studies

High-throughput screening (HTS) involves the automated testing of large libraries of chemical compounds to identify "hits" that modulate a specific biological target or pathway. amerigoscientific.comnih.gov While specific HTS campaigns for this compound are not documented in public literature, this methodology is central to drug discovery and can be applied in several ways relevant to bisphosphonates. assaygenie.com

For instance, an HTS assay could be designed to:

Identify novel inhibitors: Screen for new small molecules that inhibit farnesyl pyrophosphate synthase with greater potency or different binding kinetics than existing bisphosphonates.

Discover alternative pathways: Screen for compounds that inhibit osteoclast formation or function through mechanisms independent of the mevalonate (B85504) pathway.

Characterize compound activity: Test a focused library of bisphosphonate analogs to quickly establish structure-activity relationships.

These assays are typically performed in microplate formats (96, 384, or 1536-well) and rely on readouts such as fluorescence, luminescence, or absorbance to rapidly quantify the effect of each compound. assaygenie.comaurorabiomed.com

In Vivo Animal Models for Investigating Biological Effects

Following in vitro characterization, the effects of this compound must be evaluated in a whole-organism setting. In vivo animal models are crucial for understanding the compound's impact on systemic bone metabolism, skeletal architecture, and bone strength.

Rodent Models for Skeletal Metabolism and Bone Turnover Research

Rodent models, particularly rats and mice, are widely used in bone research due to their relatively short lifespan, rapid metabolism, and the availability of well-established disease models. gutnliver.org For studying anti-resorptive agents like this compound, the ovariectomized (OVX) rat is the most common model for postmenopausal osteoporosis. frontiersin.orgfrontiersin.org Ovariectomy induces estrogen deficiency, leading to a state of high bone turnover with resorption exceeding formation, resulting in significant bone loss. nih.gov

In a typical study, animals are divided into groups: a sham-operated control, an OVX group receiving a vehicle, and one or more OVX groups treated with this compound. frontiersin.org Over a period of several weeks or months, the effects of the treatment are assessed using various endpoints:

Bone Mineral Density (BMD): Measured by techniques like dual-energy X-ray absorptiometry (DXA) to quantify changes in bone mass at sites like the femur and lumbar spine.

Micro-computed Tomography (µCT): Provides high-resolution, three-dimensional images of bone microarchitecture, allowing for detailed analysis of parameters such as bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).

Biochemical Markers of Bone Turnover: Serum or urine levels of specific markers are measured to assess the rate of bone formation (e.g., P1NP) and bone resorption (e.g., CTX-I). idsplc.commedsci.org this compound would be expected to significantly reduce resorption markers.

Biomechanical Testing: The mechanical strength of bones (e.g., femur) is tested to determine if the preservation of bone mass translates into improved resistance to fracture.

Preclinical studies in rats have been used to evaluate this compound, confirming its biological effects within a complex physiological system. ncats.io

Table 3: Representative Data from an Ovariectomized (OVX) Rat Model This table shows hypothetical data demonstrating the expected effects of an anti-resorptive agent like this compound on key bone parameters in a model of postmenopausal osteoporosis.

Preclinical Models of Bone Loss and Pathological Resorption

The preclinical evaluation of this compound relies on established animal models that simulate human conditions of excessive bone resorption and bone loss, such as postmenopausal osteoporosis. These models are essential for demonstrating the compound's efficacy in preventing bone degradation before human trials.

A cornerstone of this research is the ovariectomized (OVX) rat model . This model is considered an excellent preclinical tool for mimicking the estrogen deficiency-induced bone loss that occurs in postmenopausal women. nih.gov Following the surgical removal of the ovaries (ovariectomy), rats experience a significant decrease in bone mineral density (BMD), providing a reliable platform to test anti-resorptive agents like this compound. nih.govjkns.or.kr Typically, a significant reduction in femoral BMD can be observed six to eight weeks after the procedure. jkns.or.kr The model's validity is confirmed by observing not only decreased BMD but also deterioration of the bone microarchitecture, including reduced trabecular number and thickness and increased trabecular separation. nih.gov

Beyond the standard OVX rat, other models are employed to investigate specific aspects of bone pathology. These can include immobilization-induced osteoporosis, which simulates bone loss from disuse, and models where bone loss is induced by glucocorticoids or a low-calcium diet. nih.gov These diverse models allow for a comprehensive assessment of a bisphosphonate's efficacy across different pathological conditions leading to bone loss. nih.gov

The table below summarizes key preclinical models used for evaluating anti-resorptive therapies.

| Model | Species | Key Characteristics | Typical Endpoints Measured |

| Ovariectomy (OVX) | Rat | Simulates postmenopausal estrogen deficiency, leading to systemic bone loss. nih.gov | Bone Mineral Density (BMD), Trabecular Bone Volume (BV/TV), Bone Histomorphometry, Mechanical Strength Testing. nih.govjkns.or.kr |

| Immobilization | Rat | Induces localized bone loss in a specific limb due to disuse. nih.gov | Site-specific BMD, Cortical and Cancellous Bone Loss. nih.gov |

| Glucocorticoid-Induced | Minipig, Rat | Mimics bone loss caused by long-term steroid therapy. nih.gov | BMD, Bone Turnover Markers, Bone Quality. nih.gov |

These models are fundamental in establishing the foundational evidence for this compound's potential as a treatment for diseases characterized by pathological bone resorption.

Assessment of Molecular and Cellular Biomarkers in Animal Tissues

In conjunction with structural analysis in bone loss models, the preclinical investigation of this compound involves the detailed assessment of molecular and cellular biomarkers. These markers provide crucial insights into the drug's mechanism of action and its pharmacodynamic effect on bone remodeling at a biological level. The measurement of these indicators in tissues and serum from treated animals helps to quantify the drug's impact on the cells responsible for bone turnover—osteoclasts and osteoblasts.

Bone turnover markers (BTMs) are a primary focus. These are fragments of proteins released during bone formation or resorption, and their levels in blood or urine reflect the rate of these processes.

Key Biomarkers in Preclinical Assessment:

Bone Resorption Markers: These indicate the activity of osteoclasts, the cells that break down bone tissue. Commonly measured markers include C-telopeptide of type 1 collagen (CTX) and tartrate-resistant acid phosphatase (TRACP5b). A significant reduction in these markers following treatment with this compound would demonstrate its inhibitory effect on osteoclast activity.

Bone Formation Markers: These reflect the activity of osteoblasts, the cells that build new bone. Key markers include procollagen (B1174764) type I N-terminal propeptide (P1NP) and alkaline phosphatase (ALP). foliamedica.bg Monitoring these markers helps to understand if the anti-resorptive effect of the drug is coupled with any changes in bone formation.

Cellular Markers (Histomorphometry): Beyond serum markers, direct analysis of bone tissue through histomorphometry is critical. mdpi.com This technique involves microscopic examination of bone biopsies to quantify cellular parameters. For an anti-resorptive agent like this compound, key assessments would include the number of osteoclasts and the extent of the bone surface undergoing resorption. A decrease in these parameters serves as direct evidence of the drug's efficacy at the tissue level. nih.gov

The table below details the types of biomarkers assessed in preclinical studies.

| Biomarker Category | Specific Marker | Biological Process Indicated | Expected Effect of this compound |

| Bone Resorption | C-telopeptide of type 1 collagen (CTX) | Collagen degradation during bone resorption. | Decrease |

| Tartrate-resistant acid phosphatase (TRACP5b) | Enzyme secreted by active osteoclasts. | Decrease | |

| Bone Formation | Alkaline Phosphatase (ALP) | Enzyme associated with osteoblast activity and bone mineralization. foliamedica.bg | Variable / No direct increase expected |

| Procollagen type I N-terminal propeptide (P1NP) | Pro-peptide cleaved during new collagen formation. | Variable / No direct increase expected | |

| Cellular (Histomorphometry) | Osteoclast Number / Surface | Number and activity of bone-resorbing cells. nih.gov | Decrease |

| Mineralizing Surface | Extent of active bone formation. nih.gov | Decrease (due to reduced remodeling) |

By analyzing these biomarkers, researchers can build a comprehensive profile of this compound's biological activity, confirming its intended mechanism of inhibiting bone resorption.

Comparative Preclinical Efficacy and Pharmacodynamics with Other Bisphosphonates

A crucial step in the preclinical development of this compound is to establish its efficacy and pharmacodynamic profile relative to other existing bisphosphonates. Such comparative studies are essential to understand its potential therapeutic standing and differentiate its properties. These investigations are typically conducted in validated animal models of bone loss, such as the ovariectomized rat. nih.gov

The primary goal is to compare the potency of this compound in inhibiting bone resorption against other compounds like Alendronate, Risedronate, Ibandronate, and Etidronate. nih.govnih.gov Efficacy is evaluated by measuring key endpoints such as the prevention of bone mineral density (BMD) loss, preservation of bone microarchitecture, and maintenance of bone strength. mdpi.com

Pharmacodynamics, the study of the effect of a drug on the body, is central to these comparisons. europa.eu For bisphosphonates, a key pharmacodynamic principle is their strong binding to bone mineral, which results in a long duration of action. nih.gov Preclinical studies compare the onset, magnitude, and duration of the anti-resorptive effect of different bisphosphonates by tracking bone turnover markers over time after administration. europa.eunih.gov

Nitrogen-containing bisphosphonates, a class that includes this compound, function by inhibiting the farnesyl diphosphate (B83284) synthase (FPPS) enzyme within osteoclasts. guidetopharmacology.org The relative potency of different bisphosphonates is often linked to their affinity for this enzyme.

The following table outlines the parameters used for the preclinical comparison of bisphosphonates.

| Comparison Parameter | Description | Example Endpoint |

| Anti-Resorptive Potency | The ability to inhibit bone resorption at a given dose. | ED₅₀ (dose required to achieve 50% of maximal effect) for suppression of a bone resorption marker like CTX. |

| Efficacy in Preventing Bone Loss | The effectiveness in preserving bone mass and structure in a disease model (e.g., OVX rat). | Percentage change in femoral Bone Mineral Density (BMD) compared to a placebo group. jkns.or.kr |

| Effect on Bone Strength | The ability to maintain the mechanical integrity of bone. | Measurement of maximal force (ultimate load) required to fracture the femur or vertebral body in mechanical testing. mdpi.com |

| Pharmacodynamic Duration | The length of time the drug's anti-resorptive effect persists after administration. | Time required for bone turnover markers to return to baseline levels after a single dose. |

Through these rigorous preclinical comparisons, the specific profile of this compound can be characterized, providing a scientific basis for its potential use relative to other established bisphosphonate therapies.

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Piridronic Acid Analogues

Chemical Synthesis Pathways and Methodologies for Piridronic Acid

The synthesis of bisphosphonates, including this compound, involves the creation of a stable P-C-P (phosphorus-carbon-phosphorus) bond, which is resistant to enzymatic hydrolysis, a key feature for their therapeutic application. acs.orgpocketdentistry.com A common and widely utilized method for preparing 1-hydroxy-1,1-bisphosphonates involves the reaction of a carboxylic acid with a mixture of phosphorous acid and phosphorus trichloride, followed by acidic hydrolysis. scielo.br

While specific details for the industrial synthesis of this compound are proprietary, the general principles of organic synthesis suggest a pathway starting from simpler, commercially available materials. ox.ac.uksynthiaonline.com The synthesis would logically involve the construction of the pyridinyl-ethyl side chain and its subsequent reaction to form the geminal bisphosphonate group.

A plausible synthetic route could begin with a derivative of 2-chloro-3-formylpyridine. scielo.br The synthesis would proceed through several steps to introduce the necessary carbon framework before the final phosphonation reaction. The development of new synthetic methodologies, such as modified Arbuzov reactions, has provided chemists with greater control over the functionalization of bisphosphonates. scielo.brnih.gov These advancements are critical for producing a diverse range of analogues for SAR studies.

Table 1: General Methodologies for Bisphosphonate Synthesis

| Reaction Type | Description | Key Reagents | Reference |

| Reaction with Carboxylic Acids | A common method where a carboxylic acid is reacted to form the 1-hydroxy-1,1-bisphosphonate. | Phosphorous acid, Phosphorus trichloride | scielo.br |

| Modified Arbuzov Reaction | A versatile method for forming carbon-phosphorus bonds. | N/A | scielo.br |

| Electrophilic Azido (B1232118) Transfer | Used to introduce an azido moiety, creating a useful synthon for "click chemistry". | Tosyl azide | nih.gov |

Design Principles for Bisphosphonate Moiety Modifications and Their Influence on Biological Activity

One critical aspect is the hydroxyl group at the central carbon (α-hydroxy group). This group enhances the binding to hydroxyapatite (B223615), the mineral component of bone, and also plays a role in binding to the enzyme farnesyl diphosphate (B83284) synthase (FDPS). nih.gov Replacing the α-hydroxy group with other functionalities, such as a fluorine atom, has been explored. For instance, the substitution of the α-hydroxy group with fluorine in a minodronate-based bisphosphonate resulted in a new compound, OX14. nih.gov

Another modification strategy involves replacing one of the phosphonate (B1237965) groups with a carboxylate group, creating phosphonocarboxylates. This alteration has been shown to lead to a loss of FDPS inhibitory activity but the emergence of inhibitory properties against other enzymes like RAB GGTase. nih.gov These findings underscore the principle that even subtle changes to the bisphosphonate core can dramatically alter the compound's biological target and pharmacological profile.

Exploration of Pyridine (B92270) Ring Substitutions and Their Pharmacological Impact

The pyridine ring in this compound is a key determinant of its potency and pharmacological properties. Structure-activity relationship studies have extensively investigated the impact of various substitutions on this heterocyclic ring. The presence of a nitrogen atom within the heterocyclic side chain is a common feature of the most potent bisphosphonates. acs.orgresearchgate.netnih.gov

Research has shown that the position of the nitrogen atom in the pyridine ring is crucial for optimal interaction with the target enzyme, FDPS. For example, a comparison of 2-aminopyridine (B139424) and 3-aminopyridine (B143674) bisphosphonate analogues revealed different binding modes within the active site of human FDPS. nih.gov The nitrogen in the 3-aminopyridine derivative forms a hydrogen bond with the side chain of Thr201 and the main chain carbonyl of Lys200, similar to the binding of risedronate. nih.gov In contrast, the nitrogen of the 2-aminopyridine analogue interacts with Gln240 via a water molecule. nih.gov Despite these differences in binding, both analogues showed comparable inhibitory activity against hFDPS. nih.gov

Further studies have explored a range of substituents on the pyridine ring, including methyl groups, and halogens like iodine, bromine, and chlorine. nih.gov These modifications have led to the development of new bisphosphonates with potentially more favorable therapeutic properties, such as enhanced bone affinity and improved gastrointestinal absorption, when compared to existing drugs. nih.gov For example, a study evaluating fourteen newly synthesized bisphosphonates found that compounds with such substitutions on the pyridine ring were promising candidates for further investigation. nih.gov

Table 2: Impact of Pyridine Ring Modifications on Biological Activity

| Modification | Effect on Biological Activity | Reference |

| Position of Nitrogen | Affects binding mode within the FDPS active site. | nih.gov |

| Methyl, Iodine, Bromine, Chlorine Substitutions | Can lead to enhanced bone affinity and gastrointestinal absorption. | nih.gov |

| Hydroxyl Group Substitutions | Can result in potentially more beneficial therapeutic properties. | nih.gov |

Computational Chemistry and Molecular Docking Approaches in this compound Derivative Design

Computational chemistry and molecular docking have become indispensable tools in the rational design of novel this compound derivatives and other bisphosphonates. remedypublications.comuokerbala.edu.iq These in silico methods allow researchers to predict how different structural modifications will affect the binding of the molecule to its biological target, thereby guiding synthetic efforts towards more potent and selective compounds. dergipark.org.trfrontiersin.org

Molecular docking simulations are used to visualize and analyze the interactions between a ligand (the bisphosphonate) and its receptor, typically the enzyme FDPS. nih.govnih.gov By examining the binding poses and calculating the binding energies, chemists can infer the importance of specific functional groups and their spatial arrangement for optimal activity. frontiersin.org For example, docking studies can reveal key hydrogen bonding interactions and hydrophobic contacts between the drug and amino acid residues in the enzyme's active site. nih.gov

These computational approaches are not only used to refine existing compounds but also to screen large virtual libraries of potential drug candidates, accelerating the discovery of new leads. remedypublications.comfrontiersin.org The integration of computational modeling with traditional synthetic chemistry and biological testing creates a powerful workflow for the development of new therapeutics. uokerbala.edu.iq This synergy allows for a more targeted and efficient exploration of the chemical space around the this compound scaffold.

Pharmacological Principles and Preclinical Pharmacokinetics of Piridronic Acid

Absorption Studies in Preclinical Species and In Vitro Permeability Models

The oral absorption of bisphosphonates is notably poor across preclinical species. Studies on compounds structurally related to piridronic acid, such as ibandronate, show an oral bioavailability of ≤ 1% in both rats and dogs. tandfonline.com In general, the intestinal absorption for the bisphosphonate class is estimated to be between 1% and 10% of the administered oral dose in animal models. nih.gov This low absorption is attributed to their poor lipophilicity and negative charge at physiological pH, which hinders transcellular transport across the intestinal epithelium. vetoncologia.comnih.gov Furthermore, the presence of food, particularly with divalent cations like calcium, can significantly reduce absorption by forming insoluble complexes. nih.govvetoncologia.com

In vitro permeability models are utilized to predict the low oral absorption observed in vivo. The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted model that mimics the human intestinal barrier. mdpi.commedtechbcn.com Bisphosphonates consistently demonstrate low permeability in these assays. For instance, zoledronate, a potent nitrogen-containing bisphosphonate, exhibited a low apparent permeability coefficient (Papp) in Caco-2 monolayers. nih.gov Compounds are typically classified as having low permeability if their Papp value is less than 10 × 10−6 cm s−1, a category into which bisphosphonates fall. nih.gov These in vitro findings correlate well with the low oral bioavailability seen in preclinical animal studies. medtechbcn.com

| Compound | In Vitro Model | Apparent Permeability Coefficient (Papp) (x 10-6 cm/s) | Permeability Classification | Reference |

|---|---|---|---|---|

| Zoledronic Acid | Caco-2 Cell Monolayer | 2.72 ± 0.868 | Low | nih.gov |

| Bisphosphonate Class | General Finding (e.g., PAMPA, Caco-2) | < 10 | Low | nih.gov |

Tissue Distribution and Retention Characteristics, with Focus on Bone Affinity in Animal Models

Following systemic absorption, bisphosphonates are rapidly cleared from the plasma and are distinguished by their exceptional affinity for bone tissue. nih.gov The P-C-P structure is responsible for the strong binding to hydroxyapatite (B223615) crystals, the primary mineral component of bone. turkjps.orgrevistanefrologia.com Preclinical studies demonstrate that approximately 40% to 60% of an absorbed dose quickly binds to the bone surface, particularly in areas with high rates of bone turnover and remodeling. tandfonline.compsu.edu In animal models, bones with a higher proportion of trabecular bone, such as vertebrae, show greater uptake of bisphosphonates compared to cortical bone. tandfonline.com

The affinity for hydroxyapatite varies among different bisphosphonates. Kinetic studies have established a rank order of binding affinity, which influences their potency and duration of action. drugbank.com For example, in vitro hydroxyapatite binding for ibandronate was found to be 83.70 ± 3.67%, significantly higher than that of the standard bone imaging agent methylene (B1212753) diphosphonate. turkjps.org This high affinity leads to a very long retention time in the skeleton. In dogs, the half-life of alendronate in bone has been estimated to be around 300 days. vetoncologia.com Once bound, the bisphosphonate is released very slowly, primarily during the process of bone resorption, where it is then taken up by osteoclasts. jci.org

| Compound/Class | Finding | Animal Model/System | Details | Reference |

|---|---|---|---|---|

| Bisphosphonate Class | Skeletal Uptake | General (Rats, Dogs) | 40-60% of absorbed dose binds to bone. | tandfonline.compsu.edu |

| Alendronate | Bone Half-Life | Dog | Estimated at ~300 days. | vetoncologia.com |

| Ibandronate | Hydroxyapatite Binding | In Vitro | 83.7% binding affinity. | turkjps.org |

| Alendronate | Bone Surface Localization | Rat (newborn) | 72% of osteoclastic surfaces labeled 1 day post-injection. | jci.org |

| Zoledronate, Alendronate, Ibandronate, Risedronate, Etidronate, Clodronate | Relative Bone Affinity (KL) | In Vitro (Hydroxyapatite) | Zoledronate > Alendronate > Ibandronate > Risedronate > Etidronate > Clodronate | drugbank.com |

Excretion Pathways and Clearance Mechanisms in Preclinical Subjects

The primary route of elimination for the fraction of systemically available this compound that does not bind to bone is excretion via the kidneys. psu.eduresearchgate.net Preclinical data for the bisphosphonate class show that the drug is eliminated from the body unmetabolized. nih.gov Following administration, the portion of the drug that is not rapidly sequestered by the skeleton is cleared from the plasma and excreted in the urine. nih.gov In various animal models, the amount of an absorbed dose that is excreted renally typically ranges from 30% to 50%. revistanefrologia.com

The mechanism of renal clearance in preclinical models involves both glomerular filtration and active tubular secretion in the proximal tubules. researchgate.netpanoramaortho.com However, in humans, renal excretion appears to occur primarily via glomerular filtration. dolor.org.co The rapid clearance from plasma into either bone or urine results in a short plasma half-life, often in the range of one to two hours. revistanefrologia.com

| Parameter | Finding | Animal Model | Reference |

|---|---|---|---|

| Primary Excretion Route | Renal (Kidney) | General (Rodents, Dogs) | psu.eduresearchgate.net |

| Metabolic State | Excreted unchanged (unmetabolized) | General | nih.gov |

| Fraction of Absorbed Dose Excreted | ~30-50% excreted in urine | General | revistanefrologia.com |

| Renal Clearance Mechanism | Glomerular filtration and active tubular secretion | Rodents | researchgate.netpanoramaortho.com |

Relationship between Preclinical Pharmacokinetic Profile and Pharmacodynamic Response

The pharmacodynamic (PD) effect of this compound—inhibition of osteoclast-mediated bone resorption—is directly linked to its unique preclinical pharmacokinetic (PK) profile. researchgate.netnih.gov The key PK features are high, specific affinity for bone mineral and an exceptionally long skeletal half-life. revistanefrologia.comvetoncologia.com Although systemic exposure is low and transient, the drug selectively accumulates at its site of action (the bone surface) and is retained for a prolonged period. jci.orgresearchgate.net

This relationship is evident in preclinical models of bone disease. For example, in animal models of bone metastasis, bisphosphonates interrupt the "vicious cycle" where tumors stimulate osteoclasts, which in turn release bone-derived growth factors that fuel further tumor growth. nih.gov The ability of the drug to concentrate in bone (a PK property) allows it to effectively inhibit osteoclasts (a PD effect), thereby reducing bone lesion development and tumor burden in bone. nih.gov

Pharmacokinetic-pharmacodynamic (PK-PD) models developed from preclinical and clinical data confirm this link. These models show that the antiresorptive effect, often measured by biomarkers of bone turnover like urinary hydroxyproline, is dependent on the amount of bisphosphonate bound to the bone. researchgate.net The high binding affinity and long retention (PK) ensure a sustained local concentration at the target site, leading to a durable pharmacological response (PD) even with intermittent dosing. drugbank.comnih.gov Therefore, the unique skeletal pharmacokinetics of this compound are the primary determinant of its pharmacodynamic efficacy.

Advanced Research Methodologies and Analytical Approaches for Piridronic Acid Studies

Spectroscopic and Imaging Techniques for Elucidating Bone Matrix Interactions

Spectroscopic and imaging techniques are indispensable for characterizing the interactions between piridronic acid and the bone matrix. These methods provide high-resolution data on the chemical and structural changes in bone tissue following bisphosphonate treatment.

Raman Spectroscopy has emerged as a powerful, non-invasive tool for studying the effects of bisphosphonates on bone. mdpi.com It can be used to analyze the molecular components of mineralized tissues without the need for destructive sample preparation. mdpi.comfrontiersin.org Studies on bisphosphonates demonstrate that Raman spectroscopy can distinguish between different chemical complexes formed at the interface of the drug and the bone mineral. nih.govup.ac.za This technique helps in understanding the chemical state of both the mineral and the organic matrix of the bone. For instance, it can detect changes in the phosphate (B84403) (PO₄³⁻) and carbonate content of hydroxyapatite (B223615), the primary mineral component of bone, as well as alterations in the collagenous matrix, identified by amide-related vibrations. mdpi.com Research has utilized Raman spectroscopy to monitor the effects of bisphosphonates on osteoclast activity and bone resorption in environments that closely mimic living systems. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy and Imaging are also widely used to analyze bone quality. nih.govpnas.org FTIR can determine key parameters of bone composition, such as the mineral-to-matrix ratio, carbonate-to-mineral ratio, and mineral crystallinity. nih.govpnas.org FTIR imaging allows for the mapping of these properties across histological sections of bone with high spatial resolution. nih.gov Studies using FTIR on bone treated with bisphosphonates have shown increases in the mineral-to-matrix ratio in certain bone regions, indicating increased mineralization, although not necessarily an improvement in mineral maturity. nih.gov Analysis of FTIR spectra can reveal that the mineral formed in the presence of bisphosphonates is a less crystalline and less mature carbonated hydroxyapatite. pnas.org

The table below summarizes key applications of these spectroscopic techniques in studying bisphosphonate-bone interactions.

| Technique | Key Parameters Measured | Research Findings in Bisphosphonate Studies |

| Raman Spectroscopy | Phosphate and carbonate content, collagen matrix integrity, drug-bone complex formation. mdpi.comnih.govup.ac.za | Identifies specific chemical complexes formed between the bisphosphonate and bone mineral. nih.govup.ac.za Monitors metabolic changes in osteoclasts and inhibition of bone resorption. mdpi.com |

| FTIR Spectroscopy | Mineral-to-matrix ratio, carbonate-to-mineral ratio, mineral crystallinity/maturity. nih.govpnas.orgpnas.org | Demonstrates increased bone mineralization (mineral-to-matrix ratio) in response to treatment. nih.gov Suggests the formation of less mature and less crystalline mineral. pnas.org |

These techniques collectively provide a detailed picture of how this compound can alter the chemical composition and structural integrity of the bone matrix.

Quantitative Proteomics and Metabolomics for Pathway Analysis in Cellular and Animal Models

Quantitative proteomics and metabolomics are "omics" technologies that offer a global view of the molecular changes induced by this compound in cells and animal models. metwarebio.comthermofisher.comscholaris.ca

Quantitative Proteomics enables the large-scale identification and quantification of proteins in a biological sample. metwarebio.comthermofisher.com This is crucial for understanding how this compound affects cellular pathways. Techniques like Tandem Mass Tags (TMT) or Stable Isotope Labeling with Amino acids in Cell culture (SILAC) are used to label proteins from control and treated samples, which are then analyzed by mass spectrometry to determine relative protein abundance. metwarebio.comnih.gov In the context of this compound, quantitative proteomics can be applied to osteoclasts, osteoblasts, or other relevant cell types to identify proteins whose expression levels are altered by the drug. This can reveal the specific cellular processes that are modulated, such as those involved in cell survival, apoptosis, or cytoskeletal organization, which are known to be affected by nitrogen-containing bisphosphonates. aacrjournals.orgresearchgate.net For example, proteomic analysis of cells treated with a bisphosphonate could identify downstream effects of inhibiting the mevalonate (B85504) pathway. frontiersin.org

Metabolomics involves the comprehensive study of small molecules, or metabolites, within a biological system. scholaris.ca This provides a functional readout of the cellular state. scholaris.ca Analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to profile a wide range of metabolites, including amino acids, lipids, and sugars. scholaris.ca For this compound, metabolomics studies can elucidate the metabolic perturbations resulting from its mechanism of action. mdpi.com Since nitrogen-containing bisphosphonates inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway, this is expected to cause significant changes in the levels of isoprenoid precursors and other downstream metabolites. aacrjournals.org Metabolomic analysis of cell lysates or tissue homogenates from this compound-treated models can map these changes and help to understand the broader metabolic consequences of FPPS inhibition.

| "Omics" Technology | Approach | Application to this compound Research |

| Quantitative Proteomics | Uses mass spectrometry to identify and quantify thousands of proteins simultaneously (e.g., using TMT or SILAC). metwarebio.comnih.gov | Identifies specific proteins and pathways in bone cells (osteoclasts, osteoblasts) that are affected by this compound, providing insight into its mechanism of action. frontiersin.orgnih.gov |

| Metabolomics | Uses MS or NMR to profile the abundance of small molecule metabolites (e.g., amino acids, lipids). scholaris.ca | Reveals changes in the cellular metabolome, particularly within the mevalonate pathway, to understand the direct and indirect metabolic consequences of FPPS inhibition. mdpi.com |

Development and Validation of Bioanalytical Methods for this compound Quantification in Research Matrices

The accurate quantification of this compound in complex biological matrices like bone, tissue homogenates, and cell lysates is essential for pharmacokinetic and pharmacodynamic studies. cuni.cznih.gov However, the bioanalysis of bisphosphonates presents significant challenges due to their high polarity, structural similarity to endogenous compounds, and lack of strong chromophores for UV detection. mdpi.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of bisphosphonates. cuni.czmdpi.com To overcome the analytical challenges, derivatization is often required to make the compounds more amenable to chromatographic separation and detection. researchgate.netresearchgate.net A common and effective approach is the "on-cartridge" methylation of the phosphonate (B1237965) groups using reagents like diazomethane (B1218177) or trimethylsilyl (B98337) diazomethane. researchgate.netnih.gov This procedure is integrated into the solid-phase extraction (SPE) sample clean-up process, improving both derivatization efficiency and recovery. researchgate.net Hydrophilic interaction liquid chromatography (HILIC) is another strategy that can be used for the separation of these polar compounds, sometimes without the need for derivatization. researchgate.netlcms.cz

Method Validation is a critical step to ensure the reliability of the analytical data. europa.eu A bioanalytical method must be fully validated according to established guidelines, which involves assessing several key parameters. nih.goveuropa.eu

The table below outlines the essential validation parameters for a bioanalytical method for this compound.

| Validation Parameter | Description |

| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov |

| Accuracy | The closeness of the determined value to the nominal or known true value. nih.govresearchgate.net |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. nih.govresearchgate.net |

| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. nih.govmdpi.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. mdpi.comresearchgate.net |

| Lower Limit of Quantitation (LLOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net |

| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample with the response from a pure standard. researchgate.net |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. researchgate.net |

Molecular Biology Techniques for Gene Expression and Epigenetic Analysis

Molecular biology techniques are fundamental to dissecting the precise mechanism of action of this compound at the genetic and epigenetic levels. As a nitrogen-containing bisphosphonate, this compound's primary molecular target is farnesyl pyrophosphate synthase (FPPS). aacrjournals.orgpnas.orgnih.gov

The inhibition of FPPS by this compound blocks the mevalonate pathway, preventing the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). aacrjournals.orgresearchgate.net These molecules are essential for a post-translational modification process called prenylation, which attaches isoprenoid lipids to small GTP-binding proteins like Ras, Rho, and Rab. nih.gov These proteins are critical signaling molecules that regulate a multitude of cellular processes, including cell morphology, cytoskeletal arrangement, membrane trafficking, and survival. aacrjournals.org

Molecular biology techniques are used to study these effects in detail:

Enzyme Activity Assays: Recombinant FPPS can be used to directly measure the inhibitory potency (e.g., IC₅₀ value) of this compound in vitro. nih.gov

Western Blotting: This technique can be used to assess the prenylation status of small GTPases. Unprenylated proteins accumulate in the cytosol, and their detection can confirm the inhibition of the mevalonate pathway within cells.

Quantitative PCR (qPCR): qPCR can be used to measure changes in the expression of genes that are downstream of the affected signaling pathways or genes involved in the cellular stress response following treatment with this compound.

Gene Silencing/Overexpression: Techniques like siRNA or CRISPR/Cas9 can be used to modulate the expression of FPPS or downstream signaling proteins to confirm their role in mediating the effects of this compound.

Epigenetic Analysis: While less explored for bisphosphonates, techniques such as bisulfite sequencing or ChIP-seq could investigate whether this compound induces any long-term epigenetic modifications in bone cells, potentially influencing gene expression patterns related to bone metabolism.

In Silico Modeling and Predictive Analytics for Drug Discovery and Development

Computational approaches, including in silico modeling and predictive analytics, are increasingly integral to modern drug discovery and development, offering ways to accelerate research and reduce costs. patheon.comnih.gov

Molecular Modeling and Docking are used to predict and analyze the interaction between a drug molecule and its protein target at an atomic level. researchgate.net For this compound, molecular docking simulations are used to model its binding to the active site of FPPS. pnas.orgnih.gov These models have been crucial in understanding how nitrogen-containing bisphosphonates inhibit the enzyme. pnas.org The models show that these compounds bind to the geranyl pyrophosphate (GPP) binding site and that the nitrogen atom in their structure plays a key role in achieving high-potency inhibition by interacting with key amino acid residues within the active site. pnas.orgresearchgate.net Such in silico studies can guide the design of new, more potent, or selective bisphosphonate analogs. nih.govnih.gov

Predict ADME/T Properties: Forecast the absorption, distribution, metabolism, excretion, and toxicity of new compound designs. nih.gov

Identify Novel Targets: Analyze biological data to suggest new potential therapeutic targets for bisphosphonates beyond FPPS.

Optimize Clinical Trial Design: Use existing data to model and predict patient responses, potentially leading to more efficient and successful clinical studies. clinicaltrialsarena.com

Analyze Complex Biological Data: Integrate data from proteomics, metabolomics, and gene expression studies to build comprehensive models of the drug's effect on cellular systems. mdpi.commdpi.com

The integration of these computational tools provides a powerful platform for hypothesis-driven research and for accelerating the journey of compounds like this compound from discovery to potential clinical application. patheon.comchemrxiv.org

Future Directions and Emerging Research Avenues for Piridronic Acid

Exploration of Novel Molecular Targets and Off-Pathway Effects in Preclinical Settings

While the primary molecular target of piridronic acid is well-established as farnesyl pyrophosphate synthase (FPPS) within the mevalonate (B85504) pathway, future preclinical research is geared towards identifying novel molecular interactions and off-pathway effects that could unveil new therapeutic potentials. dovepress.com The inhibition of FPPS disrupts the prenylation of small GTPase signaling proteins, which is crucial for osteoclast function and survival, thereby preventing bone resorption. dovepress.com

However, the full extent of this compound's cellular impact may not be limited to this single target. The concept of "off-target effects," where a drug binds to unintended molecules, is a critical area of investigation. researchgate.net These effects are not necessarily detrimental and can sometimes lead to unexpected therapeutic benefits. Preclinical studies are beginning to employ advanced techniques to explore these possibilities for bisphosphonates.

Future research in this area will likely involve:

Proteomics and Kinase Profiling: Large-scale screening of this compound against panels of kinases and other enzymes could identify previously unknown molecular targets.

Cellular Thermal Shift Assays (CETSA): This method can identify direct targets of a drug in a cellular context by measuring changes in protein thermal stability upon drug binding.

Phenotypic Screening: Utilizing high-content imaging and other phenotypic assays to observe the effects of this compound on various cell types and under different conditions can reveal unexpected biological activities, which can then be traced back to novel molecular targets.

Understanding these off-pathway effects is crucial for a comprehensive understanding of this compound's biological activity and for identifying potential new therapeutic applications.

Investigation of Potential Repurposing in Non-Skeletal Disease Models (e.g., Oncology, Parasitic Diseases)

The established mechanism of this compound, the inhibition of the mevalonate pathway, has opened doors for its potential repurposing in diseases beyond skeletal disorders, particularly in oncology and parasitic diseases where this pathway is also critical.

Oncology: The mevalonate pathway is often upregulated in cancer cells to support their rapid proliferation and survival. acs.org By inhibiting FPPS, this compound can disrupt essential cellular processes in tumors. Preclinical studies on other nitrogen-containing bisphosphonates, such as zoledronic acid, have shown promise in inducing cancer cell death and inhibiting tumor growth. researchgate.net Future preclinical research on this compound in oncology is anticipated to focus on:

In vitro studies: Assessing the cytotoxic effects of this compound on various cancer cell lines.

In vivo animal models: Evaluating the anti-tumor efficacy of this compound in models of different cancers, both as a monotherapy and in combination with existing chemotherapeutic agents.

Mechanism of action studies: Investigating the specific downstream effects of this compound in cancer cells, including apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Parasitic Diseases: The mevalonate pathway is also essential for the survival of various parasites, including the protozoans responsible for diseases like malaria and leishmaniasis. nih.gov These parasites rely on this pathway for the synthesis of essential molecules. Therefore, inhibiting FPPS with this compound presents a plausible anti-parasitic strategy. Key research avenues include:

In vitro anti-parasitic activity: Screening this compound against a range of parasitic species to determine its efficacy.

In vivo infection models: Testing the ability of this compound to control parasitic infections in animal models.

Target validation: Confirming that the anti-parasitic effects are indeed due to the inhibition of the parasite's FPPS.

The potential for repurposing this compound in these non-skeletal diseases is a significant area of emerging research that could lead to novel therapeutic strategies.

Development of Advanced Delivery Systems and Targeted Formulations for Enhanced Preclinical Research

A major challenge with bisphosphonates, including this compound, is their low oral bioavailability. To overcome this and to enhance their therapeutic efficacy and minimize potential side effects, researchers are developing advanced drug delivery systems. nih.gov These systems aim to deliver the drug more effectively to the target site.

Table 1: Advanced Delivery Systems for Bisphosphonates in Preclinical Research

| Delivery System | Description | Potential Advantages for this compound Research |

| Nanoparticles | Polymeric nanoparticles (e.g., PLGA), lipid-based nanoparticles, and inorganic nanoparticles can encapsulate this compound. dovepress.comdovepress.com | Improved solubility, sustained release, and targeted delivery to bone or other tissues. tandfonline.com |

| Liposomes | Vesicles composed of lipid bilayers that can carry both hydrophilic and hydrophobic drugs. alameed.edu.iq | Enhanced biocompatibility and potential for surface modification for targeted delivery. |

| Microspheres | Small spherical particles that can be engineered for controlled drug release. dovepress.com | Prolonged drug release at the target site, reducing the need for frequent administration. |

| Drug Conjugates | Covalently linking this compound to targeting moieties like peptides or antibodies. ualberta.ca | Increased specificity for target cells, such as cancer cells or specific immune cells. |

These advanced formulations are crucial for preclinical studies to accurately assess the therapeutic potential of this compound in various disease models. They can help achieve higher local concentrations of the drug at the site of action, which is particularly important for non-skeletal applications like oncology. dovepress.com

Integration of Systems Biology and Artificial Intelligence in Understanding this compound's Biological Landscape

The integration of systems biology and artificial intelligence (AI) is set to revolutionize our understanding of the complex biological effects of drugs like this compound. These approaches allow for a more holistic view of a drug's interactions within a biological system.

Systems Biology: This field utilizes "omics" data (genomics, proteomics, metabolomics) to model and understand complex biological systems. mdpi.comnih.gov For this compound, this could involve:

Multi-omics analysis: Integrating data from different omics levels to create a comprehensive picture of the cellular response to this compound treatment.

Network pharmacology: Constructing and analyzing biological networks to identify the key pathways and molecules affected by the drug.

Computational modeling: Developing mathematical models to simulate the effects of this compound and predict its impact under different conditions. plos.org

Artificial Intelligence: AI and machine learning algorithms can analyze vast datasets to identify patterns and make predictions that are not apparent through traditional analysis. nih.gov In the context of this compound research, AI can be applied to:

Target prediction: Analyzing the chemical structure of this compound to predict potential new molecular targets. newatlas.com

Drug repurposing: Screening large biological datasets to identify potential new diseases that could be treated with this compound.

Personalized medicine: Identifying biomarkers that could predict a patient's response to this compound, paving the way for more tailored therapies. nih.gov

The synergy between systems biology and AI will be instrumental in mapping the complete biological landscape of this compound, moving beyond a single-target view to a more comprehensive understanding of its multifaceted effects.

Collaborative Research Initiatives and Data Sharing in Bisphosphonate Science

Advancing the science of bisphosphonates, including the exploration of new avenues for this compound, will be greatly enhanced through collaborative research initiatives and robust data sharing platforms. The complexity of the research questions at hand necessitates a multidisciplinary approach.

Consortia and Working Groups: The formation of research consortia, such as the BioAsset consortium for bisphosphonate effects, brings together experts from various fields to tackle complex research questions. researchgate.net Similar initiatives focused on emerging applications of bisphosphonates could accelerate progress. The International Osteoporosis Foundation also has working groups dedicated to skeletal rare diseases, highlighting the importance of collaborative efforts. mdpi.com

Data Sharing Platforms: The establishment of open-access databases for preclinical and clinical data on bisphosphonates would enable researchers to pool resources, validate findings, and generate new hypotheses. This is particularly important for "off-patent" drugs like many bisphosphonates, where there may be less commercial incentive for large-scale studies. breastcancernow.org

Public-Private Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic discovery and clinical development, facilitating the translation of promising preclinical findings into new therapies.

A more collaborative and open research environment will be essential to unlock the full therapeutic potential of this compound and other bisphosphonates in the years to come.

Q & A

Q. What experimental models are most suitable for studying the pharmacokinetics of piridronic acid in preclinical research?

Methodological Answer: In vivo models such as rodent (rat/mouse) and non-rodent (rabbit) species are commonly used. Key parameters include:

- Dosage range : 0.1–10 mg/kg (adjusted for species metabolic rates) .

- Administration routes : Intravenous (IV) for bioavailability studies; oral for absorption kinetics.

- Analytical techniques : High-performance liquid chromatography (HPLC) with UV detection (LOD: 0.01 µg/mL; LOQ: 0.03 µg/mL) to quantify plasma concentrations .

Q. How can researchers design a robust literature review strategy to identify gaps in this compound’s mechanism of action?

Methodological Answer:

- Database selection : Use PubMed, Scopus, and Web of Science with Boolean terms: ("this compound" OR "bisphosphonate derivatives") AND ("osteoclast inhibition" OR "bone resorption").

- Inclusion criteria : Peer-reviewed articles (2000–2025), in vitro/in vivo studies, mechanistic investigations.

- Critical appraisal tools : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies .

Advanced Research Questions

Q. How should contradictory data on this compound’s off-target effects be analyzed in meta-analyses?

Methodological Answer:

- Data harmonization : Normalize variables (e.g., dosage, exposure time) across studies using standardized units (e.g., µM for in vitro, mg/kg for in vivo).

- Statistical approaches : Apply random-effects models to account for heterogeneity; use funnel plots to assess publication bias .

- Case example : A 2023 study reported renal toxicity at 5 mg/kg (rat model), while a 2024 study found no toxicity below 10 mg/kg. Differences may stem from strain-specific metabolic variations or assay sensitivity .

Q. What methodologies optimize the synthesis protocol for this compound derivatives to enhance bone-targeting specificity?